Cas no 67368-40-5 (4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid)
4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- Leucine, N-[(4-methylphenyl)sulfonyl]-
- (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
- 4-Methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic Acid
- Oprea1_668810
- EN300-59096
- 4-methyl-2-(4-methylphenylsulfonamido)pentanoic acid
- N-[(4-methylphenyl)sulfonyl]leucine
- NSC-46036
- 4-methyl-2-[(4-methylbenzene)sulfonamido]pentanoic acid
- BAA22080
- 4-methyl-2-(4-methylphenylsulfonamido)pentanoicacid
- A1-04422
- (2S)-4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid
- tosyl-L-leucine
- 4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid
- CS-0252139
- NSC46036
- NSC88495
- AKOS016051429
- 67368-40-5
- Oprea1_550558
- Z45637126
- SCHEMBL7066619
- CBDivE_003033
- NSC-88495
- AKOS000264385
- 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid
-
- Inchi: 1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)
- InChI Key: DNBHSCLUHQKGMD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC(C(=O)O)CC(C)C)(=O)=O
Computed Properties
- Exact Mass: 285.10357
- Monoisotopic Mass: 285.10347926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 91.8Ų
Experimental Properties
- PSA: 83.47
4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M327130-250mg |
4-Methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic Acid |
67368-40-5 | 250mg |
$138.00 | 2023-05-17 | ||
| TRC | M327130-1g |
4-Methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic Acid |
67368-40-5 | 1g |
$ 170.00 | 2022-06-02 | ||
| TRC | M327130-5g |
4-Methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic Acid |
67368-40-5 | 5g |
$ 510.00 | 2022-06-02 | ||
| TRC | M327130-1000mg |
4-Methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic Acid |
67368-40-5 | 1g |
$207.00 | 2023-05-17 | ||
| TRC | M327130-5000mg |
4-Methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic Acid |
67368-40-5 | 5g |
$620.00 | 2023-05-17 | ||
| Enamine | EN300-59096-0.05g |
4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid |
67368-40-5 | 95.0% | 0.05g |
$41.0 | 2025-03-21 | |
| Enamine | EN300-59096-0.1g |
4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid |
67368-40-5 | 95.0% | 0.1g |
$61.0 | 2025-03-21 | |
| Enamine | EN300-59096-0.25g |
4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid |
67368-40-5 | 95.0% | 0.25g |
$87.0 | 2025-03-21 | |
| Enamine | EN300-59096-0.5g |
4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid |
67368-40-5 | 95.0% | 0.5g |
$138.0 | 2025-03-21 | |
| Enamine | EN300-59096-1.0g |
4-methyl-2-(4-methylbenzenesulfonamido)pentanoic acid |
67368-40-5 | 95.0% | 1.0g |
$176.0 | 2025-03-21 |
4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid
Recent Advances in the Study of 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid (CAS: 67368-40-5)
The compound 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid (CAS: 67368-40-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative is being explored for its potential therapeutic applications, particularly in the context of enzyme inhibition and anti-inflammatory activity. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and pharmacological properties.
One of the key findings from the latest research is the compound's ability to selectively inhibit specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This suggests its potential as a lead compound for the development of novel anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.
Structural analysis of 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid has revealed important insights into its binding interactions with target proteins. X-ray crystallography studies have shown that the sulfonylamino group forms critical hydrogen bonds with active site residues, while the methylphenyl moiety contributes to hydrophobic interactions. These structural features are being optimized in current medicinal chemistry efforts to improve potency and selectivity.
In addition to its anti-inflammatory properties, recent preclinical studies have investigated the compound's potential in oncology applications. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid show promising activity against certain cancer cell lines, particularly those with upregulated inflammatory signaling pathways. The compound appears to modulate key transcription factors involved in tumor progression and metastasis.
Pharmacokinetic studies of 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid have also made significant progress. A recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study demonstrated favorable oral bioavailability and metabolic stability in animal models. These findings support further development of this compound as a potential drug candidate, though additional optimization may be required to address certain metabolic liabilities identified in the study.
The synthetic routes to 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid have been refined in recent years, with several research groups reporting improved yields and purity. A 2024 paper in Organic Process Research & Development described a scalable, green chemistry approach that reduces the use of hazardous solvents while maintaining high enantiomeric purity of the final product. These advances in synthesis methodology are crucial for enabling larger-scale production for further biological evaluation.
Looking forward, the research community anticipates that 4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid and its derivatives will continue to be an active area of investigation. Current efforts are focused on structure-activity relationship studies to identify more potent analogs, as well as combination therapy approaches that leverage its mechanism of action with other therapeutic agents. The compound's unique chemical scaffold and demonstrated biological activities position it as a promising candidate for multiple therapeutic applications in the chemical biology and pharmaceutical fields.
67368-40-5 (4-Methyl-2-(4-methylphenyl)sulfonylaminopentanoic Acid) Related Products
- 4816-80-2(N-Tosyl-L-glutamic Acid)
- 13505-32-3(N-(p-Toluenesulfonyl)-L-phenylalanine)
- 2130-76-9(H-Lys(Tos)-Oh)
- 36212-66-5(Tosyl-L-asparagine)
- 4816-82-4(N-Tosyl-L-aspartic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)